molecular formula C12H9N3O3 B084748 Pyridine, 4-(p-nitrobenzamido)- CAS No. 13160-58-2

Pyridine, 4-(p-nitrobenzamido)-

Cat. No.: B084748
CAS No.: 13160-58-2
M. Wt: 243.22 g/mol
InChI Key: PJMSJOVJUFYHTQ-UHFFFAOYSA-N
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Description

The compound "Pyridine, 4-(p-nitrobenzamido)-" features a pyridine ring substituted at the 4-position with a p-nitrobenzamido group (–NH–CO–C₆H₄–NO₂). These analogs share functional groups or substitution patterns that inform reactivity, electronic properties, and applications in pharmacology and materials science. This article focuses on comparisons with these analogs, leveraging available experimental and computational data .

Properties

CAS No.

13160-58-2

Molecular Formula

C12H9N3O3

Molecular Weight

243.22 g/mol

IUPAC Name

4-nitro-N-pyridin-4-ylbenzamide

InChI

InChI=1S/C12H9N3O3/c16-12(14-10-5-7-13-8-6-10)9-1-3-11(4-2-9)15(17)18/h1-8H,(H,13,14,16)

InChI Key

PJMSJOVJUFYHTQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC2=CC=NC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=NC=C2)[N+](=O)[O-]

Other CAS No.

13160-58-2

Origin of Product

United States

Comparison with Similar Compounds

4-(p-Nitrobenzyl)pyridine

Structure: A pyridine ring with a p-nitrobenzyl (–CH₂–C₆H₄–NO₂) substituent at the 4-position.

Key Properties:
  • Physical Characteristics :

    • Melting Point: 72°C (literature) , experimentally observed range: 71.8–74.8°C .
    • Solubility: Readily soluble in acetone; insoluble in water .
    • Purity: Commercial grades exceed 97.0% (T) .
  • Applications :

    • Analytical Reagent : Used in pharmacopeial standards (e.g., USP 29–32) for detecting alkylating agents .
    • Synthetic Precursor : Serves as a building block for heterocyclic compounds in drug discovery .
Table 1: Physical Properties of 4-(p-Nitrobenzyl)pyridine vs. Analogs
Compound Melting Point (°C) Solubility Key Application
4-(p-Nitrobenzyl)pyridine 71.8–74.8 Acetone-soluble Analytical reagent
4-(1-Aminoethyl)pyridine Not reported Solvent-dependent Bioactive precursors
4-Aminopyridine 158–160 Water-soluble Neurological therapies

4-(1-Aminoethyl)pyridine

Structure: Pyridine with a 1-aminoethyl (–CH₂–CH₂–NH₂) group at the 4-position.

Key Findings:
  • Electronic Properties: HOMO-LUMO Gap: ΔE = 6.08 eV (B3LYP functional), indicating moderate bioactivity . Charge Transfer Potential: Low energy gap (4.5–5.2 eV) suggests intramolecular charge transfer, relevant for optoelectronic materials .
  • Solvent Effects :
    • UV-Vis spectra vary significantly between gas phase and water, with absorption maxima shifting due to solvent polarity .
Table 2: Electronic Parameters of 4-(1-Aminoethyl)pyridine
Parameter Gas Phase (B3LYP) Water (TD-DFT)
HOMO (eV) -6.21 -5.98
LUMO (eV) -0.13 -0.25
Electrophilicity Index (ω) 3.12 3.45

4-Aminopyridine (Ampyra)

Structure: Pyridine with an amino group (–NH₂) at the 4-position.

  • Pharmacological Use : Clinically approved for multiple sclerosis and neuromuscular disorders by enhancing synaptic transmission .
  • Computational Insights : DFT studies highlight its polarizable electron density, correlating with its ability to cross the blood-brain barrier .

Heterocyclic Derivatives

lists pyridine and pyrimidine derivatives (e.g., 4H-pyrazino[1,2-a]pyrimidin-4-ones) with complex substituents. These compounds emphasize:

  • Structural Diversity : Substituents like piperidinyl or indazolyl groups enhance binding to biological targets.
  • Drug Design Relevance : Such derivatives are explored for kinase inhibition or antimicrobial activity .

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